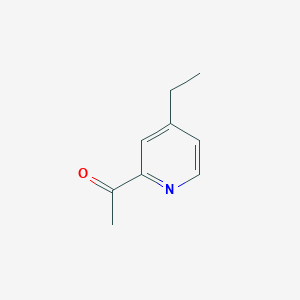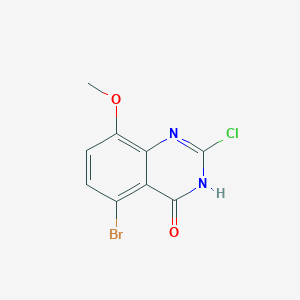
5-Bromo-2-chloro-8-methoxyquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-8-methoxyquinazolin-4(3H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the quinazolinone core, which can influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-8-methoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-bromoaniline and 2-methoxybenzoic acid.
Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the quinazolinone core.
Functional Group Introduction: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The quinazolinone core can be reduced to form dihydroquinazolinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or other strong bases.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine or chlorine atoms.
Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.
Reduction Products: Dihydroquinazolinones with reduced quinazolinone cores.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitors of enzymes involved in various biological pathways.
Antimicrobial Agents: Investigated for their antimicrobial properties against bacteria and fungi.
Medicine:
Drug Development: Explored as potential drug candidates for the treatment of various diseases, including cancer and infectious diseases.
Industry:
Material Science:
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloro-8-methoxyquinazolin-4(3H)-one can vary depending on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-chloroquinazolin-4(3H)-one: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
8-Methoxyquinazolin-4(3H)-one: Lacks the bromine and chlorine atoms, which can influence its pharmacological properties.
2-Chloro-8-methoxyquinazolin-4(3H)-one: Lacks the bromine atom, which can alter its chemical and biological behavior.
Uniqueness: 5-Bromo-2-chloro-8-methoxyquinazolin-4(3H)-one is unique due to the combination of bromine, chlorine, and methoxy functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C9H6BrClN2O2 |
|---|---|
Molekulargewicht |
289.51 g/mol |
IUPAC-Name |
5-bromo-2-chloro-8-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-5-3-2-4(10)6-7(5)12-9(11)13-8(6)14/h2-3H,1H3,(H,12,13,14) |
InChI-Schlüssel |
IHEHHFJTTRTCKN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)Br)C(=O)NC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)

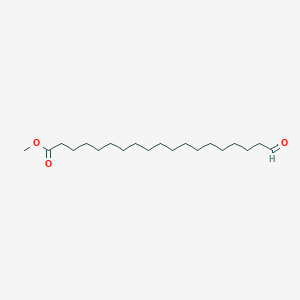
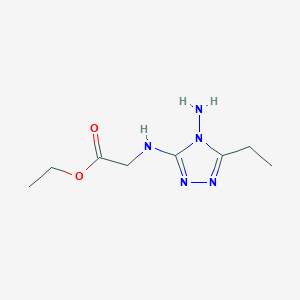
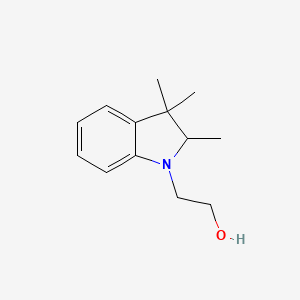
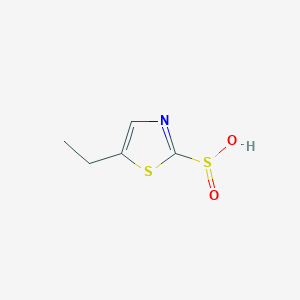
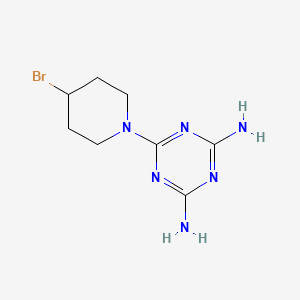
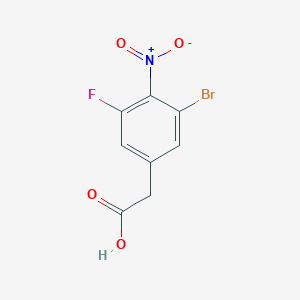


![4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)
